[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
4-(4-Chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin-1,1-dioxide core. Key structural features include a para-chlorophenyl group at position 4, a fluorine atom at position 6, and a 4-ethoxyphenyl methanone substituent at position 2.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIEZUHVZMRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 427.9 g/mol. The structural features include:
- Benzothiazin moiety : This core structure is associated with various pharmacological properties.
- Chlorophenyl and ethoxyphenyl groups : These substituents potentially enhance lipophilicity and biological interactions.
The biological activity of benzothiazine derivatives often involves:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes related to disease pathways, including those involved in cancer and infectious diseases.
- Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities, making them candidates for treating resistant infections.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that benzothiazine derivatives possess antibacterial effects comparable to standard antibiotics such as streptomycin. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Benzothiazine Derivative A | S. aureus | 20 | |
| Benzothiazine Derivative B | K. pneumoniae | 18 |
Cytotoxicity and Antitumor Activity
Recent studies have highlighted the potential antitumor effects of benzothiazine derivatives. For example:
- Cytotoxicity in Melanoma Cells : A related study demonstrated that a triazole derivative showed significant cytotoxic effects against human melanoma cells, suggesting that similar compounds may also exhibit antitumor activity through apoptosis induction or cell cycle arrest mechanisms .
Case Studies
- Study on Antibacterial Efficacy :
- Antitumor Effects :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Physicochemical Properties
The compound’s closest analog, 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (PubChem CID: analogous structure), differs in the benzothiazine ring’s substitution pattern:
- Target compound : 4-(4-chlorophenyl) group.
- Analog : 3-chloro-4-methylphenyl group.
The methyl group in the analog increases lipophilicity (predicted LogP: +0.7), which may enhance membrane permeability but reduce aqueous solubility .
Crystallographic and Computational Analysis
The SHELX software suite ( ) is widely used for small-molecule crystallography. If the target compound’s structure were resolved via X-ray diffraction, SHELXL would likely refine its geometry, leveraging the sulfone group’s strong electron density for accurate positional modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
